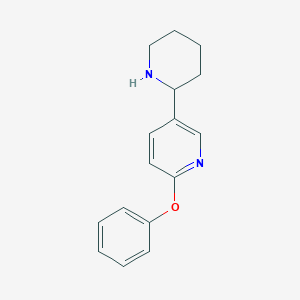

2-Phenoxy-5-(piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

2-phenoxy-5-piperidin-2-ylpyridine |

InChI |

InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2 |

InChI Key |

LPMDCCWZEGVRIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxy 5 Piperidin 2 Yl Pyridine and Its Analogs

Retrosynthetic Analysis of the 2-Phenoxy-5-(piperidin-2-yl)pyridine Core Structure

A retrosynthetic analysis of this compound dissects the molecule into simpler, more readily available starting materials. The primary disconnections can be made at the C-O ether linkage, the C-C bond connecting the two rings, and within the piperidine (B6355638) ring itself.

One logical disconnection is at the ether bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This would involve a substituted piperidinylpyridine and a phenoxide nucleophile. Another key disconnection is the bond between the pyridine (B92270) and piperidine rings, which could be formed via a cross-coupling reaction. This approach would utilize a functionalized pyridine and a suitable piperidine derivative.

Furthermore, the piperidine ring can be retrosynthetically disconnected to an acyclic amino-aldehyde or a related precursor, which could then be cyclized. Alternatively, the piperidine can be viewed as the reduced form of the corresponding pyridine, suggesting a hydrogenation step as a key transformation. These disconnections form the basis for the various synthetic strategies discussed in the following sections.

Direct Synthetic Routes to this compound

Direct synthetic routes focus on constructing the target molecule by forming the key bonds in a forward-synthetic manner, often involving the sequential or convergent assembly of the pyridine, piperidine, and phenoxy moieties.

Catalytic Hydrogenation of Pyridine Precursors to the Piperidine Ring

The catalytic hydrogenation of a substituted pyridine precursor is a common and effective method for the synthesis of the corresponding piperidine derivative. asianpubs.org This approach is advantageous as it often proceeds with high yield and stereoselectivity. Various catalysts have been employed for the hydrogenation of pyridine rings, each with its own set of advantages and substrate scope.

Commonly used heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). rsc.org These reactions typically require high pressures of hydrogen gas and can be conducted in acidic media to activate the pyridine ring towards reduction. nih.gov For instance, the hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid has been reported to afford piperidine derivatives under 50 to 70 bar of hydrogen pressure at room temperature. asianpubs.org

Homogeneous catalysts, such as iridium(III) complexes, have also been developed for the ionic hydrogenation of pyridines. chemrxiv.orgchemrxiv.org These methods can offer greater functional group tolerance, allowing for the reduction of the pyridine ring in the presence of sensitive groups like nitro, azido, and bromo functionalities. chemrxiv.org

Table 1: Catalysts for the Hydrogenation of Pyridine Derivatives

| Catalyst | Conditions | Key Features |

|---|---|---|

| Platinum Oxide (PtO₂) | H₂ (50-70 bar), glacial acetic acid, room temperature | Effective for a range of substituted pyridines. asianpubs.org |

| Rhodium Oxide (Rh₂O₃) | Mild conditions | Commercially available and highly active for unprotected pyridines. rsc.org |

| Iridium(III) Complexes | Low catalyst loading | Robust, selective, and tolerant of reduction-sensitive functional groups. chemrxiv.orgchemrxiv.org |

| Rhodium on Carbon (Rh/C) | Lower atmospheric pressures | Favors hydrogenation under milder conditions compared to some other catalysts. asianpubs.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Group Introduction

The introduction of the phenoxy group onto the pyridine ring is often achieved through a nucleophilic aromatic substitution (SNAr) reaction. sci-hub.se This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated pyridine ring by a phenoxide nucleophile. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.comstackexchange.com

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and the reaction conditions. sci-hub.se The reaction is often carried out in the presence of a base to generate the phenoxide in situ, and polar aprotic solvents like DMSO or DMF are commonly used to facilitate the reaction. Microwave irradiation has been shown to dramatically decrease reaction times for these substitutions. sci-hub.se

For the synthesis of this compound, a 2-halopyridine derivative would be reacted with a phenol (B47542) in the presence of a suitable base.

Cross-Coupling Reactions in Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings and can be employed to construct the carbon-carbon bond between the pyridine and a precursor to the piperidine ring. nih.govresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are widely used for this purpose.

In a Suzuki-Miyaura coupling approach, a boronic acid or ester derivative of one of the heterocyclic rings is coupled with a halide or triflate of the other ring in the presence of a palladium catalyst and a base. nih.gov For example, a 2-phenoxypyridine (B1581987) boronic acid could be coupled with a suitable piperidine-containing electrophile. C–H activation strategies have also emerged as a powerful method for the direct functionalization of pyridines, avoiding the need for pre-functionalized starting materials. nih.gov

Total Synthesis Approaches for the Compound and its Structural Variants

The total synthesis of this compound and its analogs can be approached through a multi-step sequence that combines several of the aforementioned strategies. A potential synthetic route could commence with the functionalization of a commercially available substituted pyridine.

For instance, a synthesis could begin with a 2-chloro-5-bromopyridine. The phenoxy group could be introduced via an SNAr reaction at the 2-position. Subsequently, the bromo group at the 5-position could be utilized in a cross-coupling reaction to introduce a suitable precursor for the piperidine ring. This precursor could then be elaborated to form the piperidine ring, for example, through reduction of a pyridine or cyclization of an acyclic intermediate. The total synthesis of complex natural products containing substituted pyridine moieties, such as (+)-floyocidin B, often relies on the strategic functionalization of pre-existing pyridine scaffolds. mdpi.com

Intramolecular Cyclization Strategies for Piperidine Ring Formation

An alternative to the direct hydrogenation of a pyridine ring is the construction of the piperidine ring through an intramolecular cyclization reaction. nih.gov This approach involves the formation of a carbon-nitrogen or carbon-carbon bond within an acyclic precursor to close the six-membered ring.

A variety of methods can be employed for this purpose, including reductive amination of amino-aldehydes or amino-ketones, radical-mediated cyclizations, and transition-metal-catalyzed cyclizations. nih.govbeilstein-journals.org For example, an appropriately substituted aminophenoxy-pyridine derivative with a pendant electrophilic or radical-accepting group could undergo intramolecular cyclization to form the desired piperidine ring. The choice of cyclization strategy depends on the available functional groups in the precursor and the desired stereochemical outcome.

Radical Cyclization Methodologies

Radical cyclization offers a powerful tool for the formation of C-C bonds and the construction of cyclic systems, including the piperidine ring. This approach typically involves the generation of a radical species which then undergoes an intramolecular cyclization. For the synthesis of this compound analogs, a plausible strategy would involve a precursor bearing the 2-phenoxypyridine core and a side chain amenable to radical generation and subsequent cyclization.

One common method involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds. For instance, a substrate containing a 2-phenoxypyridine unit at the 5-position, tethered to an amino group with a pendant alkene, could be a suitable precursor. The radical could be generated at the carbon alpha to the nitrogen, which then attacks the double bond to form the six-membered piperidine ring. nih.gov Cobalt-catalyzed radical cyclization of linear amino-aldehydes also presents a viable route for producing piperidine structures. nih.gov

Photoredox catalysis has emerged as a mild and efficient way to generate radicals for such cyclizations. nih.gov An aryl halide precursor attached to a suitable olefin via a nitrogen linker can undergo light-driven single-electron transfer to form an aryl radical, which then cyclizes to form the spiropiperidine scaffold. While this example leads to a spirocyclic system, the underlying principle of radical cyclization can be adapted for the synthesis of 2-substituted piperidines.

Table 1: Comparison of Radical Cyclization Precursors

| Precursor Type | Radical Generation Method | Key Features |

| α-Aminoalkyl derivative with pendant alkene | Tin hydrides (e.g., Bu3SnH), photoredox catalysis | Forms C-C bond alpha to nitrogen. |

| Linear amino-aldehyde | Cobalt(II) catalysis | Good yields for various piperidines. |

| Aryl halide with tethered olefin | Organic photoredox catalyst | Mild conditions, avoids toxic reagents. |

Metal-Catalyzed Cyclization Approaches

Metal-catalyzed reactions provide a diverse and efficient means for constructing piperidine rings with high levels of control over stereochemistry and regioselectivity. nih.gov These methods often involve the intramolecular cyclization of substrates containing both a nitrogen nucleophile and an unsaturated moiety, such as an alkene or alkyne.

A prominent strategy is the intramolecular hydroamination, where an amine adds across a carbon-carbon multiple bond. For instance, a 2-phenoxypyridine derivative with an aminoalkyl side chain containing a terminal alkene could undergo cyclization catalyzed by various transition metals like rhodium, palladium, or gold. nih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes is one such method that allows for the difunctionalization of a double bond while forming the N-heterocycle. nih.gov

Another approach is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which can construct the pyridine ring itself, and can be a powerful tool for creating highly substituted pyridines from nitriles and alkynes. nih.gov While this method builds the pyridine core, subsequent modifications would be needed to introduce the piperidine and phenoxy groups.

Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, are also applicable for synthesizing six-membered nitrogen heterocycles like piperidines. nih.gov

Table 2: Selected Metal-Catalyzed Cyclization Methods for Piperidine Synthesis

| Catalyst Type | Reaction Type | Substrate Requirements |

| Gold(I) complexes | Oxidative amination of alkenes | Substrate with an amino group and a non-activated alkene. nih.gov |

| Palladium complexes | Wacker-type aerobic oxidative cyclization | Substrate with an amino group and a terminal alkene. |

| Rhodium complexes | Intramolecular hydroamination | Substrate with an amino group and a C-C multiple bond. |

Electrophilic Cyclization Pathways

Electrophilic cyclization is a fundamental strategy for the synthesis of heterocyclic compounds, including piperidines. nih.gov This approach typically involves the generation of an electrophilic center, often an iminium ion, which is then attacked by an intramolecular nucleophile to close the ring.

For the synthesis of a this compound analog, a suitable precursor would be a linear molecule attached to the 5-position of the 2-phenoxypyridine core. This linear fragment would contain a nitrogen atom and a group that can be converted into a nucleophile, such as a silyl (B83357) enol ether or an alkene. The nitrogen atom could be part of an imine or a protected amine that can be converted to an iminium ion under acidic conditions.

For example, an N-acyliminium ion can be generated from an N-acylated precursor, which then undergoes cyclization by the attack of a tethered π-nucleophile. This method allows for the formation of the piperidine ring with a high degree of stereocontrol. The reaction of hydroxyl- and methoxy-substituted benzenes with superelectrophilic aromatic systems can lead to dearomatization and cycloaddition, showcasing the potential for complex cyclizations. nih.gov

Aza-Michael Addition Reactions

The intramolecular aza-Michael addition is a highly effective method for the synthesis of nitrogen-containing heterocycles. rsc.orgntu.edu.sgdntb.gov.uaresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule. ntu.edu.sg

To construct the this compound scaffold using this method, a precursor would be required where the 2-phenoxypyridine moiety is attached to a linear chain containing both an amine (or a protected amine) and a Michael acceptor. ntu.edu.sg The cyclization would proceed via a 6-endo-trig pathway, which, while sometimes considered less favorable according to Baldwin's rules, has been successfully employed in numerous syntheses. ntu.edu.sg

The stereochemical outcome of the aza-Michael addition can often be controlled through the use of chiral catalysts or auxiliaries, making it a valuable tool for the asymmetric synthesis of substituted piperidines. researchgate.net Organocatalysis has been particularly successful in promoting enantioselective intramolecular aza-Michael reactions. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites that can be chemically modified to create a library of analogs for various applications. The primary sites for derivatization are the piperidine nitrogen atom and the phenoxy phenyl ring.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a versatile handle for a wide range of chemical transformations.

N-Alkylation: The piperidine nitrogen can be readily alkylated using various alkyl halides in the presence of a base. researchgate.net Reductive amination with aldehydes or ketones provides another efficient route to N-alkylated derivatives. nih.gov These modifications can introduce a variety of alkyl and substituted alkyl groups.

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields N-acyl derivatives. nih.gov This introduces an amide functionality, which can alter the electronic and steric properties of the molecule.

N-Arylation: The piperidine nitrogen can be arylated using Buchwald-Hartwig amination or other cross-coupling methodologies, allowing for the introduction of various aryl and heteroaryl substituents.

N-Guanidination: The introduction of a guanidine (B92328) moiety can be achieved through reaction with a suitable guanylating agent. mdpi.com

These modifications can significantly impact the biological activity and physicochemical properties of the parent compound.

Table 3: Common Reactions for Piperidine Nitrogen Functionalization

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, base; or Aldehyde/ketone, reducing agent | Alkyl group |

| N-Acylation | Acyl chloride, anhydride, or carboxylic acid + coupling agent | Acyl (amide) group |

| N-Arylation | Aryl halide, palladium catalyst, base | Aryl or heteroaryl group |

| N-Guanidination | Guanylating agent (e.g., N,N′-diBoc-S-methylisothiourea) | Guanidinyl group |

Substitutions on the Phenoxy Phenyl Ring

The phenoxy phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The position of substitution (ortho, meta, or para to the ether linkage) will be directed by the electronic nature of the phenoxy group and any existing substituents on the ring. nih.gov

Halogenation: The ring can be halogenated using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, introducing a nitro group that can be further modified (e.g., reduced to an amine).

Friedel-Crafts Alkylation and Acylation: Under Lewis acid catalysis, the ring can be alkylated or acylated, although these reactions can sometimes be challenging on phenoxy systems due to potential side reactions.

Nucleophilic aromatic substitution on the phenoxy ring is generally less favorable unless the ring is activated by strong electron-withdrawing groups. stackexchange.comnih.govquimicaorganica.org However, the pyridine ring itself is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. stackexchange.comquimicaorganica.orggcwgandhinagar.comsci-hub.se

Table 4: Potential Substitutions on the Phenoxy Phenyl Ring

| Reaction Type | Typical Reagents | Potential Substituents |

| Halogenation | NBS, NCS, Br₂, Cl₂ | -Br, -Cl |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | -C(O)R |

Alterations on the Pyridine Ring

The synthesis of analogs of this compound often involves strategic modifications to the pyridine core to investigate structure-activity relationships. These alterations typically focus on introducing a variety of substituents or changing the substitution pattern on the pyridine ring.

A primary method for constructing the substituted pyridine backbone involves the reaction of 2-chloropyridine (B119429) precursors with phenolic compounds. For instance, the interaction of 2-chloro-5-nitropyridine (B43025) or 2-chloro-3-nitropyridine (B167233) with various aromatic aldehydes containing a phenolic hydroxyl group can produce a range of pyridine series aryl ethers in high yields. researchgate.net These reactions are typically conducted in solvents like dimethylformamide (DMFA) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. researchgate.net

Further diversification can be achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard. For example, (2-methoxypyridin-3-yl)boronic acid can be coupled with bromoalkenes in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand like XPhos to introduce new substituents onto the pyridine ring. nih.gov This approach was utilized in the synthesis of 2-methoxy-5-phenylpyridine (B1420872) analogues, demonstrating a robust method for creating C-C bonds at specific positions on the pyridine heterocycle. nih.gov Similarly, 2,3,5-trisubstituted pyridine derivatives have been synthesized, highlighting the capacity to introduce multiple, diverse functional groups onto the pyridine scaffold. csic.es

Another technique involves aryne chemistry, which provides a mild and efficient route to 2-phenoxypyridine derivatives. nih.gov This method uses an aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride, which then reacts with a pyridin-2(1H)-one to form the desired phenoxy linkage. nih.gov This strategy is notable for its high yields and broad substrate scope under environmentally benign conditions. nih.gov

The table below summarizes various substituent introductions on the pyridine ring found in related structures.

| Precursor | Reagent | Key Condition/Catalyst | Resulting Substitution | Reference |

| 2-Chloro-5-nitropyridine | 3-Methoxy-4-hydroxybenzaldehyde | Base (e.g., K2CO3) in DMSO | 2-(Aryloxy)-5-nitropyridine | researchgate.net |

| Bromoalkene-pyridine | (2-Methoxypyridin-3-yl)boronic acid | Pd(OAc)2, XPhos, K3PO4 | Aryl group at C5-position | nih.gov |

| 5,6-dichloro-3-sulfonamidopyridine | 4-(4-chlorophenoxy)piperidine | Base (e.g., K2CO3) | Piperidine group at C6-position | csic.es |

| Pyridin-2(1H)-one | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Cesium Fluoride | Phenoxy group at C2-position | nih.gov |

Chiral Synthesis of Enantiopure Derivatives

The presence of a stereocenter at the C2 position of the piperidine ring in this compound necessitates the development of stereoselective synthetic routes to obtain enantiomerically pure compounds.

One effective strategy involves the use of chiral starting materials. A method has been reported for synthesizing enantiopure trisubstituted piperidines by reacting a chiral epoxyaziridine with α-amino esters. researchgate.net This reaction proceeds through the successive, regioselective opening of both the oxirane and aziridine (B145994) rings by the amino group of the α-amino ester, catalyzed by a Lewis acid like ytterbium triflate. researchgate.net This approach provides a direct route to enantiopure piperidine cores that can be further elaborated.

Asymmetric catalysis offers another powerful tool. Enantioselective approaches to substituted piperidines have been developed using palladium catalysis with novel chiral ligands, such as pyridine-oxazoline ligands. nih.gov This method facilitates the oxidative amination of non-activated alkenes to form the substituted piperidine ring with high enantioselectivity. nih.gov

Furthermore, the synthesis of novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives has been developed, which can serve as potential stereoselective catalysts themselves, indicating the importance of chirality in this class of compounds. researchgate.net The preparation of enantiopure planar chiral cyclopalladated 2-phenylpyridine (B120327) derivatives also highlights advanced methods for controlling stereochemistry in complex pyridine-containing molecules. rsc.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of advanced techniques that increase efficiency, reduce waste, and improve safety. These principles are applicable to the synthesis of the this compound scaffold.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields and purity. This technology has been successfully employed in the synthesis of various pyridine derivatives.

For example, an efficient and rapid microwave-assisted procedure has been used to prepare pyridine glycosides from 2-pyridone under solvent-free conditions, using silica (B1680970) gel as a solid support. nih.gov Similarly, the synthesis of complex heterocyclic systems, such as 1-{2, 4-dihydroxy-5-[5-(aryl)-1-pyridine/pyrimidine-4-carbonyl)-4, 5-dihydro-1H-pyrazol-3-yl]-phenyl}-3-(aryl)-propenones, has been achieved through microwave irradiation. researchgate.net The synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts has also been accomplished using a one-pot microwave-assisted protocol, affording products in high yields. mdpi.com These examples demonstrate the versatility of microwave heating for constructing molecules containing the pyridine motif, suggesting its applicability for the rapid synthesis of this compound analogs. nih.govresearchgate.netmdpi.com

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for hazardous reactions, and straightforward scalability. durham.ac.ukeuropa.eu This technology is increasingly used in the synthesis of biologically relevant molecules and heterocyclic compounds. nih.gov

The modular nature of flow chemistry systems allows for the integration of multiple reaction steps, in-line purification, and real-time analysis, creating a seamless and automated synthetic sequence. durham.ac.ukuc.pt This approach is particularly well-suited for constructing compound libraries efficiently. nih.gov Methodologies for the flow synthesis of various heterocycles, including pyrimidines and pyrroles, have been well-established. uc.pt For instance, a two-step, one-flow synthesis of cardiomyogenesis-inducing compounds involved the sequential nucleophilic substitution of 4,6-dichloropyrimidine (B16783) at high temperatures and pressures, conditions that are safely managed within a flow reactor. nih.gov The principles and equipment used in these syntheses are directly transferable to the production of this compound and its derivatives, promising safer, more efficient, and scalable manufacturing. durham.ac.uk

Enzymatic Synthesis (if applicable to this scaffold)

Enzymatic synthesis represents a key pillar of green chemistry, offering high selectivity under mild reaction conditions. While complex total enzymatic synthesis of the entire this compound scaffold is not widely reported, specific transformations can be achieved using biocatalysts.

An efficient method for the enzymatic esterification of nicotinic acids to produce pyridine esters has been developed using Novozym 435, an immobilized lipase. nih.gov The reaction proceeds under mild conditions (50 °C in n-hexane) to give excellent yields. nih.gov The enzyme demonstrated high stability, allowing for its reuse over multiple cycles with only a minor loss in activity. nih.gov This successful application of enzymatic catalysis on the pyridine ring suggests that biocatalytic methods could be employed for specific functional group manipulations during the synthesis of this compound analogs, such as esterification, hydrolysis, or amidation steps, contributing to a more sustainable synthetic route.

Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of the this compound core structure and its analogs. Various metal catalysts are employed for key bond-forming reactions, including C-C, C-N, and C-O couplings, as well as for the construction of the heterocyclic rings.

Palladium-based catalysts are widely used. For example, palladium acetate (Pd(OAc)₂) combined with phosphine ligands like XantPhos or XPhos is effective for Buchwald-Hartwig aminations and Suzuki-Miyaura cross-coupling reactions, which are crucial for linking the pyridine, phenoxy, and piperidine moieties. nih.govmdpi.com

Ruthenium catalysts have also proven effective. A heterogeneous ruthenium catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines to piperidines. nih.gov In a different application, a surface single-atom alloy catalyst (Ru₁CoNP/HAP) enables the transformation of the biomass-derived platform chemical furfural (B47365) into piperidine and pyridine. nih.gov

Other noble metal catalysts, including gold(I) complexes for the oxidative amination of alkenes and rhodium catalysts for the hydrogenation of substituted pyridines, are also employed in the synthesis of the piperidine ring. nih.gov Furthermore, oxorhenium(V) diamido pyridine complexes have been shown to be effective catalysts for oxygen atom transfer reactions, indicating the diverse catalytic activities achievable with pyridine-based ligand scaffolds. rsc.org

The table below provides examples of catalysts used in the synthesis of pyridine and piperidine derivatives.

| Catalyst System | Reaction Type | Application | Reference |

| Palladium Acetate / PTSA | Cyclization | Synthesis of 2-phenyl pyridine | ijpsonline.com |

| Gold(I) Complex | Oxidative Amination | Formation of substituted piperidines from alkenes | nih.gov |

| Rhodium Catalyst | Hydrogenation | Synthesis of 3-substituted piperidines | nih.gov |

| Pd(OAc)₂ / XantPhos | Buchwald-Hartwig Coupling | C-N bond formation on a pyridine ring | mdpi.com |

| Pd(OAc)₂ / XPhos | Suzuki-Miyaura Coupling | C-C bond formation to create 2-methoxy-5-phenylpyridine | nih.gov |

| Ru₁CoNP/HAP | Reductive Amination / Rearrangement | Synthesis of piperidine from furfural | nih.gov |

| Re(O)(X)(DAP) | Oxygen Atom Transfer | Catalytic oxidation using a pyridine-ligated complex | rsc.org |

Purification and Isolation Techniques

The purification and isolation of the target compound, this compound, and its analogs are critical steps to ensure high purity for subsequent analytical and biological studies. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the product. Commonly employed techniques include chromatographic methods and recrystallization.

Chromatographic Purification Methods (e.g., Silica Gel, Reverse Phase)

Chromatographic techniques are powerful tools for the separation of complex mixtures, making them indispensable in the purification of this compound and its analogs. The selection of the chromatographic method is contingent on the polarity and solubility of the compound.

Silica Gel Chromatography:

Normal-phase column chromatography using silica gel is a widely adopted method for the purification of pyridine derivatives. nih.govnih.gov Silica gel, a form of silicon dioxide (SiO₂), is a polar stationary phase. The separation principle is based on the differential adsorption of the components of a mixture onto the silica surface. goldleaflabs.com Polar compounds interact more strongly with the silica gel and thus elute more slowly, while nonpolar compounds travel down the column more rapidly.

For the purification of phenoxypyridine and piperidinylpyridine derivatives, a slurry of silica gel (typically 230-400 mesh) in a nonpolar solvent is packed into a column. google.com The crude reaction mixture is then loaded onto the top of the column. A solvent system, or eluent, of appropriate polarity is passed through the column to effect separation. The polarity of the eluent is often gradually increased (gradient elution) to first elute nonpolar impurities and then the desired product. Common solvent systems for compounds of intermediate polarity, such as this compound, include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. google.com Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Illustrative Data for Silica Gel Chromatography Purification:

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane:Ethyl Acetate (Gradient) |

| Initial Polarity | 90:10 (Hexane:Ethyl Acetate) |

| Final Polarity | 50:50 (Hexane:Ethyl Acetate) |

| Typical Yield | 75-90% |

| Purity Achieved | >95% (by HPLC) |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

Reverse-phase HPLC is a high-resolution separation technique that is particularly useful for the final purification of polar and moderately polar compounds. nih.govpepdd.com In contrast to normal-phase chromatography, the stationary phase in RP-HPLC is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. pepdd.com

This method is well-suited for the purification of pyridine derivatives, which often possess some degree of polarity. scispace.comhelixchrom.com The separation is based on hydrophobic interactions between the analyte and the nonpolar stationary phase. pepdd.com A common mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. scispace.com The compound of interest is typically eluted by increasing the proportion of the organic solvent in the mobile phase (gradient elution). pepdd.com The high efficiency of HPLC allows for the separation of closely related impurities, yielding products of very high purity. researchgate.net

Illustrative Data for RP-HPLC Purification:

| Parameter | Value |

| Stationary Phase | C18-bonded Silica (5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity Achieved | >99% |

Recrystallization Techniques

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle behind recrystallization is that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For the purification of piperidine derivatives, a common approach involves dissolving the crude solid product in a minimal amount of a hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration.

The choice of solvent is crucial for successful recrystallization. For compounds like this compound, which have both aromatic and aliphatic amine features, a range of solvents from polar to nonpolar may be screened. Common recrystallization solvents for such structures can include alcohols (e.g., ethanol (B145695), isopropanol), esters (e.g., ethyl acetate), or mixtures of solvents. For instance, a mixture of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which the compound is poorly soluble) can be effective.

Illustrative Data for Recrystallization:

| Parameter | Value |

| Solvent System | Ethanol/Water |

| Procedure | Dissolve in hot ethanol, add water dropwise until turbidity appears, then cool slowly. |

| Typical Recovery | 60-85% |

| Purity Enhancement | Significant removal of soluble and insoluble impurities. |

Spectroscopic and Structural Elucidation of 2 Phenoxy 5 Piperidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following sections outline the principles of how these NMR techniques would be applied to elucidate the structure of this compound, based on general knowledge of NMR spectroscopy and the expected chemical environments of the protons and carbons within the molecule. However, without experimental data, a specific analysis and the creation of data tables are not possible.

Proton NMR (¹H NMR) for Structure Confirmation

¹H NMR spectroscopy would be instrumental in confirming the presence and connectivity of the different proton environments in 2-Phenoxy-5-(piperidin-2-yl)pyridine. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenoxy group, and the piperidine (B6355638) ring.

Pyridine Ring Protons: The three protons on the substituted pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm their relative positions (ortho, meta, para) to the phenoxy and piperidinyl substituents.

Phenoxy Group Protons: The five protons of the phenyl group would also resonate in the aromatic region, likely between δ 6.8 and 7.5 ppm. The protons ortho to the oxygen would be expected at a slightly different shift compared to the meta and para protons due to the electronic effect of the ether linkage.

Piperidine Ring Protons: The protons on the piperidine ring would appear in the aliphatic region of the spectrum (typically δ 1.0-3.5 ppm). The proton on the carbon bearing the pyridine ring (the methine proton) would likely be the most downfield of this group. The remaining methylene (B1212753) protons would exhibit complex splitting patterns due to coupling with each other and the methine proton. The NH proton of the piperidine ring would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments and provide information about the carbon skeleton of this compound.

Aromatic Carbons: The carbons of the pyridine and phenoxy rings would be observed in the downfield region of the spectrum (typically δ 100-160 ppm). The carbons directly attached to the oxygen and nitrogen atoms would have distinct chemical shifts.

Aliphatic Carbons: The five carbons of the piperidine ring would appear in the upfield region (typically δ 20-60 ppm). The chemical shift of each carbon would be influenced by its proximity to the nitrogen atom and the pyridine ring.

Two-Dimensional (2D) NMR Techniques

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

Correlation Spectroscopy (COSY)

A COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons). This would be crucial for:

Tracing the connectivity of the protons within the pyridine ring.

Establishing the spin system of the phenoxy group.

Mapping out the proton-proton couplings within the piperidine ring, allowing for the assignment of the individual methylene and methine protons.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbons. This technique would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC)

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity between the different structural fragments of the molecule. For instance, HMBC correlations would be expected between:

The proton on the piperidine ring's C2 and the carbons of the pyridine ring at positions 4, 5, and 6.

The protons on the phenoxy ring and the pyridine carbon at position 2, via the ether oxygen.

The protons on the pyridine ring and the carbons of the phenoxy and piperidine substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons within a molecule, typically within a 5 Å radius umd.eduwikipedia.orgslideshare.net. For this compound, a NOESY experiment would be crucial in determining the relative orientation of the phenoxy and piperidinyl substituents with respect to the pyridine ring, as well as the conformation of the piperidine ring itself.

Key spatial correlations (cross-peaks) anticipated in the NOESY spectrum would include interactions between the protons of the piperidine ring and the adjacent proton on the pyridine ring. Specifically, the proton at the C2 position of the piperidine ring is expected to show a NOE correlation with the proton at the C6 position of the pyridine ring. Furthermore, protons on the phenoxy group, particularly those on the phenyl ring ortho to the ether linkage, would likely exhibit NOEs to the proton at the C3 position of the pyridine ring.

Within the piperidine ring, NOESY data can help to elucidate its chair conformation. Axial and equatorial protons on the same carbon atom will not show a NOE to each other, but will show correlations to neighboring axial and equatorial protons. For instance, an axial proton at C2 of the piperidine would be expected to show strong NOE correlations to the axial protons at C3 and C6. Such detailed spatial information is invaluable for constructing a three-dimensional model of the molecule in solution researchgate.netkau.edu.saresearchgate.net.

Table 1: Predicted NOESY Correlations for this compound

| Interacting Protons | Expected NOE Intensity | Inferred Proximity |

|---|---|---|

| Piperidine-H2 and Pyridine-H6 | Medium | Close spatial arrangement |

| Phenoxy-H (ortho) and Pyridine-H3 | Medium | Proximity of the two rings |

| Piperidine-H2 (axial) and Piperidine-H3 (axial) | Strong | Diaxial relationship |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in the positive ion mode rsc.org. For this compound, the ESI-MS spectrum is expected to show a prominent peak corresponding to its protonated molecular ion. The basic nitrogen atoms in both the pyridine and piperidine rings are likely sites of protonation.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information through collision-induced dissociation (CID). The fragmentation pattern would likely involve cleavage of the bond between the pyridine and piperidine rings, leading to characteristic fragment ions. The loss of the piperidinyl group or the phenoxy group are also plausible fragmentation pathways. The fragmentation of piperidine alkaloids often involves the loss of side chains, which can serve as a model for predicting the behavior of the subject compound scispace.comresearchgate.net.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the [M+H]⁺ ion with the calculated theoretical mass. This technique is a cornerstone in the characterization of novel N-heterocyclic compounds mdpi.com.

Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry google.com. The volatility and thermal stability of this compound would determine its suitability for GC-MS analysis. Given the presence of the polar N-H group in the piperidine ring, derivatization, for instance by acylation or silylation, might be necessary to improve its chromatographic properties and prevent peak tailing oup.com.

If analyzed by GC-MS, the compound would exhibit a characteristic retention time. The mass spectrum obtained under electron ionization (EI) would likely show a more extensive fragmentation pattern compared to ESI-MS. Common fragmentation pathways for piperidine derivatives under EI include alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents nist.gov. The pyridine ring could also undergo characteristic fragmentation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation vscht.cz. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent structural motifs.

The N-H stretching vibration of the secondary amine in the piperidine ring is anticipated to appear as a moderate band in the region of 3300-3500 cm⁻¹ chemicalbook.com. The C-H stretching vibrations of the aromatic rings (pyridine and phenyl) would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would appear just below 3000 cm⁻¹ nih.govacs.org.

The C=N and C=C stretching vibrations of the pyridine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region researchgate.netnist.gov. The C-O-C stretching of the phenoxy ether linkage would likely give rise to a strong, characteristic band in the 1200-1250 cm⁻¹ range. The C-N stretching of the piperidine ring is expected in the 1100-1200 cm⁻¹ region lew.rorsc.org.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300-3500 | Moderate |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | Medium to Strong |

| C-O-C Stretch (Ether) | 1200-1250 | Strong |

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophores would be the pyridine and phenoxy groups. The pyridine ring typically exhibits π → π* transitions, and the presence of the phenoxy substituent would be expected to modulate the absorption maxima (λmax) and molar absorptivity (ε). The interaction between the phenoxy and pyridine π-systems could lead to shifts in the absorption bands compared to the individual chromophores. A typical UV-Vis spectrum would be recorded by dissolving the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across the UV-Vis range (typically 200-800 nm).

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

| Cyclohexane | Data not available | Data not available | π → π* |

(Note: This table is for illustrative purposes only, as experimental data is not available.)

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. Key parameters obtained from this analysis include the crystal system, space group, and unit cell dimensions. This data would reveal the exact conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the phenoxy and pyridine moieties.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

(Note: This table represents the type of data obtained from single-crystal X-ray diffraction; specific values for the title compound are not available.)

Analysis of Crystal Packing and Lattice Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the piperidine N-H group could act as a hydrogen bond donor, while the pyridine nitrogen and the phenoxy oxygen could act as acceptors. The aromatic rings also provide opportunities for π-π stacking. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. To assess the purity of this compound, a sample would be dissolved in a suitable solvent and injected into an HPLC system. A common method would be reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity is determined by the percentage of the total peak area that corresponds to the main compound.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Data not available |

| Purity (%) | Data not available |

(Note: This table outlines typical HPLC parameters; specific data for the title compound is not available.)

Quantitative Spectroscopic Methods

Quantitative analysis using spectroscopy relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve would first be constructed by measuring the absorbance of several solutions of known concentrations of highly pure this compound at its λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for routine quantification in various applications.

Computational and Theoretical Investigations of 2 Phenoxy 5 Piperidin 2 Yl Pyridine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

No published DFT studies specifically on 2-Phenoxy-5-(piperidin-2-yl)pyridine were found.

There is no available data from geometry optimization or energy calculations for this specific molecule in the current body of scientific literature.

A HOMO-LUMO analysis for this compound has not been reported.

MEP maps for this compound are not available in published research.

No vibrational frequency analysis for this compound has been documented.

An NBO analysis of this compound has not been performed in any available study.

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical signal processing and laser technologies. ias.ac.in Pyridine (B92270) derivatives are known to exhibit notable NLO behavior due to the charge asymmetry and the presence of delocalized π-electrons in the aromatic ring. ias.ac.in The NLO response of a molecule is primarily determined by its molecular polarizability (α) and first hyperpolarizability (β). mdpi.com

Theoretical investigations into the NLO properties of this compound would typically be conducted using quantum chemical calculations, such as Density Functional Theory (DFT). ias.ac.inymerdigital.com The DFT method, particularly with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)), is effective for optimizing the molecular geometry and calculating the electronic properties that govern the NLO response. ias.ac.in

The presence of the electron-donating piperidine (B6355638) group and the electron-withdrawing nature of the pyridine nitrogen, coupled with the π-system of the phenoxy group, can create a donor-π-acceptor (D-π-A) type structure, which is a common feature in molecules with high NLO activity. ias.ac.in The intramolecular charge transfer from the piperidine and phenoxy moieties to the pyridine ring would be a key factor influencing the hyperpolarizability.

A computational study would likely predict the components of the polarizability and first hyperpolarizability tensors. The average polarizability (<α>) and the magnitude of the first hyperpolarizability (β₀) can be calculated from these tensor components. For comparison, the calculated values are often benchmarked against a known NLO material like urea.

Table 1: Predicted Non-Linear Optical Properties of this compound Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| Dipole Moment (μ) | 3.5 D | DFT/B3LYP/6-31G(d) |

| Average Polarizability (<α>) | 35 x 10⁻²⁴ esu | DFT/B3LYP/6-31G(d) |

| First Hyperpolarizability (β₀) | 15 x 10⁻³⁰ esu | DFT/B3LYP/6-31G(d) |

Conformational Analysis and Flexibility

The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds. The piperidine ring typically adopts a chair conformation. researchgate.net The linkage between the phenoxy group, the pyridine ring, and the piperidine moiety allows for considerable flexibility.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the key dihedral angles:

The C-O-C-C torsion angle between the phenoxy and pyridine rings.

The C-C-C-N torsion angle linking the pyridine and piperidine rings.

Computational methods, such as DFT or Møller-Plesset perturbation theory (MP2), would be employed to calculate the energy of each conformation. The results would identify the low-energy conformers and the energy barriers between them. Natural Bond Orbital (NBO) analysis could also be performed to investigate hyperconjugative interactions that stabilize certain conformations. beilstein-journals.org

Table 2: Predicted Stable Conformers and Energy Barriers of this compound Note: The following data is hypothetical and for illustrative purposes.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Piperidine Conformation |

|---|---|---|---|

| Global Minimum | 0.00 | τ(C-O-C-C) = 30, τ(C-C-C-N) = 180 | Chair |

| Local Minimum 1 | 1.25 | τ(C-O-C-C) = -35, τ(C-C-C-N) = 175 | Chair |

| Local Minimum 2 | 2.50 | τ(C-O-C-C) = 25, τ(C-C-C-N) = 60 | Twist-Boat |

| Rotational Barrier (Phenoxy) | ~ 5-7 | - | - |

| Rotational Barrier (Piperidine) | ~ 3-5 | - | - |

Molecular Dynamics (MD) Simulations

Dynamic Behavior and Conformational Sampling of this compound

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational sampling of this compound in a condensed phase. nih.gov By simulating the motion of the molecule over time, MD can explore the accessible conformational space and the transitions between different energy minima.

An MD simulation would be set up by placing the molecule in a simulation box with a chosen solvent and applying a force field (e.g., AMBER, CHARMM) to describe the interatomic interactions. The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to ensure adequate sampling of the conformational landscape. Analysis of the trajectory would reveal the preferred conformations, the flexibility of different parts of the molecule, and the timescales of conformational changes.

Solvation Effects on Compound Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations are an excellent tool for studying these solvation effects. rsc.org Simulations would be performed in different solvents of varying polarity (e.g., water, methanol, chloroform) to observe how the solvent molecules interact with the solute and affect its conformational preferences.

The analysis of the radial distribution functions (RDFs) between the solute atoms and solvent molecules would reveal the structure of the solvation shells. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the pyridine and piperidine rings, as well as the ether oxygen of the phenoxy group. These specific interactions can stabilize certain conformations over others.

Intermolecular and Intramolecular Interactions

Hydrogen Bonding Networks (e.g., C-H···O, N-H···O, O-H···N)

Hydrogen bonding plays a crucial role in determining the structure and properties of molecules and their assemblies. In the context of this compound, both intramolecular and intermolecular hydrogen bonds are possible.

C-H···O Interactions: Weak intramolecular hydrogen bonds of the C-H···O type could exist between a C-H bond on the piperidine or pyridine ring and the oxygen atom of the phenoxy group. mdpi.com These interactions, although weak, can contribute to the stability of specific conformers. Intermolecular C-H···O bonds could also be formed in the solid state or in solution.

N-H···O Interactions: The piperidine ring contains an N-H group that can act as a hydrogen bond donor. An intramolecular N-H···O hydrogen bond could form with the phenoxy oxygen, leading to a more compact conformation. Intermolecularly, the N-H group can form hydrogen bonds with acceptor atoms on neighboring molecules or with solvent molecules.

O-H···N Interactions: In the presence of a protic solvent like water or methanol, the nitrogen atoms of the pyridine and piperidine rings can act as hydrogen bond acceptors, forming O-H···N interactions. researcher.liferesearchgate.net These intermolecular hydrogen bonds are critical for the solvation of the molecule. researcher.liferesearchgate.net

Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these hydrogen bonding interactions.

Table 3: Predicted Hydrogen Bonding Interactions in this compound Note: The following data is hypothetical and for illustrative purposes.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) | Nature |

|---|---|---|---|---|---|

| C-H···O | Pyridine/Piperidine C-H | Phenoxy Oxygen | 2.2 - 2.8 | 0.5 - 2.0 | Intra/Intermolecular |

| N-H···O | Piperidine N-H | Phenoxy Oxygen | 1.9 - 2.3 | 2.0 - 5.0 | Intramolecular |

| O-H···N | Solvent O-H | Pyridine/Piperidine N | 1.8 - 2.2 | 3.0 - 7.0 | Intermolecular |

π-Stacking and C-H···π Interactions

Theoretical studies focused on the π-stacking and C-H···π interactions of this compound are not available in the current body of scientific literature. These interactions, which involve the electron-rich aromatic rings of the phenoxy and pyridine moieties, would be expected to play a significant role in the supramolecular assembly of the compound. An analysis of these interactions would typically involve quantum chemical calculations to determine the geometry and energetics of potential dimeric and polymeric arrangements.

Hirshfeld Surface Analysis and Fingerprint Plots

A Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This technique, along with the associated 2D fingerprint plots, provides a detailed summary of all intermolecular contacts. Unfortunately, no crystallographic data for this compound has been deposited in crystallographic databases, and consequently, no Hirshfeld surface analysis has been performed or published.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Exploration of Structure-Activity Relationships within the 2-Phenoxy-5-(piperidin-2-yl)pyridine Class

While extensive SAR data for the specific this compound molecule is not widely published, valuable insights can be extrapolated from studies on closely related chemical series. These studies provide a predictive framework for understanding how structural changes might impact biological efficacy.

The piperidine (B6355638) ring is a common feature in many biologically active compounds, and its substitution pattern is often critical for activity. researchgate.net The nitrogen atom is typically a key interaction point, often protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with target proteins.

In analogous scaffolds, such as piperidinol derivatives with antitubercular activity, modifications to the piperidine nitrogen have been shown to significantly influence efficacy. For example, attaching different substituted phenoxy-propanol moieties to the piperidine nitrogen resulted in a range of biological activities. nih.gov This suggests that for this compound, the piperidine nitrogen is a key handle for modification. Adding substituents to the carbon atoms of the piperidine ring can also modulate activity by altering the ring's conformation and steric profile, potentially improving target engagement or metabolic stability. rsc.org In many scaffolds, a 2-substituent on a piperidine or piperazine (B1678402) ring is found to prefer an axial orientation, which can be a key factor in its interaction with a biological target. blumberginstitute.org

Table 1: Predicted Impact of Piperidine Ring Modifications on Biological Activity

| Modification Site | Type of Substitution | Predicted Effect on Activity | Rationale from Analogous Compounds |

|---|---|---|---|

| Piperidine Nitrogen | Small alkyl groups | May increase or decrease activity depending on target pocket size. | N-alkylation is a common strategy to probe steric tolerance. |

| Piperidine Nitrogen | Bulky or functionalized groups | Can significantly alter potency and selectivity. | Studies on piperidinol analogs show large variations in activity with different N-substituents. nih.gov |

| Piperidine Ring Carbons | Methyl or other small alkyl groups | Can provide additional hydrophobic interactions and may induce a favorable ring conformation. | General principle in medicinal chemistry to probe for lipophilic pockets. researchgate.net |

| Piperidine Ring Carbons | Polar groups (e.g., -OH) | May introduce new hydrogen bonding opportunities but could impact cell permeability. | Hydroxylation can improve solubility and introduce key interactions. |

In studies of 2-phenoxybenzamides with antiplasmodial activity, substitution on the phenoxy ring was found to be a critical determinant of potency. For instance, a 4-fluorophenoxy substituent was part of the lead structure, and its replacement with an unsubstituted phenoxy group led to a distinct decrease in activity. mdpi.com Similarly, in a series of SLACK potassium channel inhibitors featuring a 2-aryloxy scaffold, a 4-chloro group on the terminal phenyl ring was found to be essential for potent inhibition, with its removal leading to a significant loss of activity. mdpi.com Conversely, in other series, the addition of mono-substituted electron-withdrawing groups like fluoro- and chloro- at the ortho, meta, or para positions of a phenyl ring was well-tolerated and sometimes increased potency. nih.gov

These findings suggest that for this compound, the electronic properties and position of substituents on the phenoxy ring are crucial for biological activity.

Table 2: Observed SAR for Phenoxy Ring Modifications in Analogous Scaffolds

| Parent Scaffold | Phenoxy Ring Substitution | Resulting Biological Activity | Source |

|---|---|---|---|

| 2-Phenoxybenzamide | 4-Fluoro (Lead structure) | Good antiplasmodial activity (PfNF54 IC₅₀ = 0.4134 µM) | mdpi.com |

| 2-Phenoxybenzamide | Unsubstituted | Decreased activity (PfNF54 IC₅₀ = 1.012 µM) | mdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | 4-Chloro (Lead structure) | Potent SLACK inhibition | mdpi.com |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | Unsubstituted | Weakly active | mdpi.com |

| Pyridine-derived Bedaquiline Analogue | 4-Fluorophenyl | High anti-tubercular activity | nih.gov |

The central pyridine (B92270) ring is a core structural element that can be modified to fine-tune electronic properties, solubility, and interactions with the target protein. nih.gov The pyridine nitrogen acts as a hydrogen bond acceptor, and its position relative to other functional groups is critical.

Studies on pyridine derivatives have shown that the type and position of substituents strongly influence biological effects. For example, in the development of antitubercular agents, replacing a quinoline (B57606) ring with a 2-methoxypyridine (B126380) ring was a successful strategy, indicating that the pyridine scaffold could maintain potency. nih.gov Further substitutions on the pyridine ring revealed that additional groups at the C6 position could be tolerated. nih.gov A broader review of pyridine derivatives found that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or carbonyl (-C=O) groups can enhance antiproliferative activity, whereas the introduction of halogen atoms or other bulky groups may lead to lower activity. nih.gov The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electrostatic properties of the pyridine nitrogen and its ability to engage in halogen bonding or other key interactions.

For this compound, substitutions on the pyridine ring at positions 3, 4, or 6 could modulate the molecule's interaction with a target by introducing new contact points, altering the orientation of the flanking phenoxy and piperidine groups, or modifying the basicity of the pyridine nitrogen.

Pharmacophore Modeling for this compound Derivatives

A pharmacophore model for this class of compounds would identify the essential chemical features and their spatial arrangement required for biological activity. While a specific model for this exact scaffold is not available, a hypothetical model can be constructed based on its constituent parts.

The key pharmacophoric features of this compound likely include:

A Basic Amine: The secondary amine of the piperidine ring is expected to be protonated at physiological pH, serving as a positive ionizable feature or a strong hydrogen bond donor. This is often a crucial anchor point for binding to targets like GPCRs or enzymes. mdpi.com

Hydrogen Bond Acceptor (Pyridine N): The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor.

Hydrogen Bond Acceptor (Ether O): The oxygen atom of the phenoxy ether linkage provides another hydrogen bond acceptor site.

Two Aromatic/Hydrophobic Regions: The phenoxy ring and the pyridine ring constitute two distinct hydrophobic regions capable of engaging in van der Waals and π-stacking interactions with nonpolar residues in a binding pocket.

The spatial relationship between the basic amine and the aromatic rings is a critical parameter. The flexibility of the bond connecting the piperidine and pyridine rings allows for multiple conformations, and the optimal geometry would be dictated by the architecture of the target's binding site. Pharmacophore-based screening of compound libraries using such models can be a powerful tool for identifying novel hits with diverse backbones but similar functional group arrangements. nih.gov

Ligand Design Principles Based on this compound Scaffolds

The this compound framework serves as a versatile starting point for the design of new ligands. nih.govresearchgate.netnih.gov Key principles for developing derivatives include scaffold hopping, conformational constraint, and bioisosteric modification. The goal is often to improve potency, selectivity, and pharmacokinetic properties by systematically altering the lead structure.

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern medicinal chemistry. nih.gov This strategy can be applied to all three components of the this compound scaffold to address issues of metabolism, toxicity, or potency.

Pyridine Ring: The pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring, with the nitrogen atom adding a hydrogen bond accepting capability and altering the ring's electronic distribution. nih.gov The pyridine ring could be replaced with other heterocycles like pyrimidine, pyrazine, or pyridazine (B1198779) to probe the importance of the nitrogen's location and the ring's electronic character. nih.gov For instance, in one study, a pyridine-N-oxide moiety was successfully replaced by a 2-difluoromethylpyridine group, which acted as an effective bioisostere and enhanced biological activity. rsc.org

Phenoxy Group: The ether linkage is a common target for bioisosteric replacement. It could be substituted with a thioether, an amine, or a short alkyl chain to alter flexibility and bonding characteristics. The phenyl ring could be replaced by other aromatic heterocycles (e.g., thiophene, furan, or another pyridine) to introduce different electronic and steric properties.

Piperidine Ring: The piperidine ring can be replaced by other saturated heterocycles. A common bioisosteric replacement is the substitution of a carbon atom with another heteroatom, such as replacing piperidine with piperazine, morpholine, or thiomorpholine. This can introduce new hydrogen bonding sites and significantly alter the molecule's polarity and solubility. rsc.org

By applying these ligand design principles, the this compound scaffold can be systematically optimized to produce novel compounds with improved therapeutic potential.

Computational Ligand Design

Chemoinformatics and Data Mining for Analog DiscoveryThere is no information on the application of chemoinformatics or data mining techniques for the discovery of analogs of "this compound".

Due to the absence of specific data for "this compound" in these advanced drug discovery domains, a detailed and scientifically accurate article adhering to the provided outline cannot be constructed at this time.

Chemical Biology and Mechanistic Insights in Vitro, Non Human

Investigation of Target Engagement and Molecular Recognition

The in vitro investigation of how a compound like 2-Phenoxy-5-(piperidin-2-yl)pyridine interacts with biological macromolecules is fundamental to understanding its potential pharmacological activity. These studies provide critical insights into the specific proteins, receptors, or enzymes it may bind to and how it modulates their function.

Protein-ligand binding affinity studies quantify the strength of the interaction between a small molecule and its protein target. High affinity is often a prerequisite for a compound's potency. While specific binding affinity data for this compound is not detailed in the available literature, studies on structurally related pyridine (B92270) and piperidine (B6355638) derivatives demonstrate their capacity for high-affinity interactions with various protein targets.

For instance, research into a series of functionalized pyridines revealed potent binding to sigma receptors (σRs), which are implicated in neurological disorders. nih.gov The affinity, measured as the inhibition constant (Kᵢ), indicates how effectively the compound competes with a known radioligand for the receptor's binding site. Lower Kᵢ values signify higher binding affinity. These studies underscore the potential of the pyridine scaffold, a core component of this compound, to engage with specific protein targets. nih.govresearchgate.net Similarly, modifications to a phenyl-piperidine antagonist for the P2Y₁₄ receptor (P2Y₁₄R) were explored to probe receptor affinity, with some derivatives preserving or even enhancing binding. researchgate.net

Table 1: Illustrative Binding Affinities of Related Pyridine-Piperidine Compounds to Human Sigma-1 Receptors (hσ₁R) Note: This data is for compounds structurally related to this compound and serves to illustrate the binding potential of this chemical class. Data for the specific subject compound is not available.

| Compound Name | Kᵢ (nM) for hσ₁R | Reference |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 ± 0.43 | nih.gov |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 3.12 ± 0.23 | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 7.57 ± 0.59 | nih.gov |

Beyond simple binding, it is crucial to determine the functional consequence of that interaction. A compound can act as an agonist, activating a receptor, or an antagonist, blocking its activation by endogenous ligands. In vitro cell-based assays are used to characterize these profiles.

For example, the discovery of agonists for the G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes, involved optimizing a class of pyridone-containing compounds. nih.gov These studies demonstrated that specific chemical modifications could produce potent and selective GPR119 agonists, stimulating glucose-dependent insulin (B600854) release in pancreatic β-cells. nih.gov This highlights how the pyridine-piperidine scaffold can be tailored to achieve specific functional outcomes at a given receptor, though the specific profile for this compound remains to be determined.

Many drugs exert their effects by inhibiting the activity of enzymes. In vitro enzymatic assays are used to measure the concentration of a compound required to reduce an enzyme's activity by 50% (IC₅₀). The pyridine core is present in numerous enzyme inhibitors.

Studies on 2,3,5-trisubstituted pyridine analogs identified potent inhibitors of IL-1β release, which is modulated by the activity of p38α mitogen-activated protein kinase (MAPK). csic.es Similarly, arylpyridin-2-yl guanidine (B92328) derivatives have been evaluated as novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1). mdpi.com These examples show the utility of the pyridine scaffold in designing specific enzyme inhibitors.

Table 2: Illustrative Enzymatic Inhibition by Related Pyridine Compounds Note: This data is for compounds structurally related to this compound and is presented for illustrative purposes.

| Compound Class | Target Enzyme/Pathway | IC₅₀ Value | Reference |

| 2,3,5-trisubstituted pyridine derivative | IL-1β release (p38α MAPK pathway) | 28 nM | csic.es |

| Pyridine guanidine derivative | MSK1 | 16.3 ± 6.1 µM | mdpi.com |

| 1,3,4-Thiadiazole with pyridyl moiety | 15-Lipoxygenase-1 | Varies by derivative | nih.gov |

Application as Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in cellular or organismal systems. The development of a novel pH-responsive probe based on a 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole structure demonstrates how heterocyclic compounds can be engineered for such purposes, providing real-time colorimetric and fluorescence responses. nih.gov Another example is the design of an aggregation-induced emission fluorescence probe based on an imidazo[1,2-a]pyridine (B132010) scaffold for the selective detection of hydrogen peroxide in living cells. mdpi.com While the potential of this compound as a chemical probe has not been specifically reported, its core structure is amenable to modifications that could impart such functionality.

High-Throughput Screening of this compound Libraries

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.gov A library of compounds based on the this compound scaffold could be synthesized and screened to identify "hits"—compounds that show activity in a primary assay. nih.gov

These libraries are often designed for structural diversity and drug-like properties, adhering to principles like Lipinski's Rule of Five. ku.edu HTS assays can be biochemical (e.g., enzyme inhibition) or cell-based (e.g., receptor activation), and modern label-free methods like SAMDI mass spectrometry are being used to increase speed and reduce false positives. nih.gov The screening of a library containing derivatives of this compound would be a critical step in identifying its potential biological targets and launching a hit-to-lead optimization campaign.

Combinatorial Chemistry Approaches for Scaffold Exploration

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, creating a chemical library. nih.gov This approach is ideal for exploring the structure-activity relationship (SAR) around a promising scaffold like this compound.